5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide
Description
5-Chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide is a salicylanilide derivative characterized by a salicylic acid core substituted with a chlorine atom at position 5 and an amide-linked pyridin-2-ylmethyl group. This structural motif confers unique physicochemical and biological properties, positioning it as a candidate for enzyme inhibition and antimicrobial applications. The hydroxyl group at position 2 and the pyridine ring contribute to hydrogen bonding and π-π interactions, influencing its solubility and molecular recognition in biological systems .
Structure
3D Structure
Properties
Molecular Formula |
C13H11ClN2O2 |
|---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H11ClN2O2/c14-9-4-5-12(17)11(7-9)13(18)16-8-10-3-1-2-6-15-10/h1-7,17H,8H2,(H,16,18) |
InChI Key |
KDLFEDQUSPQSTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Chlorination of Salicylic Acid
Method :
- Reagents : Salicylic acid, N-chlorosuccinimide (NCS), sulfuric acid, acetonitrile.
- Procedure :
| Parameter | Value |
|---|---|
| Melting Point | 171–172°C |
| Purity | >98% (HPLC) |
Amide Bond Formation Strategies
The target compound is synthesized via coupling 5-chloro-2-hydroxybenzoic acid with pyridin-2-ylmethylamine. Three primary methods are documented:
Acid Chloride-Mediated Coupling
Method :
- Reagents : 5-Chloro-2-hydroxybenzoic acid, thionyl chloride (SOCl2), pyridin-2-ylmethylamine, triethylamine (TEA), tetrahydrofuran (THF).
- Procedure :
- Convert 5-chloro-2-hydroxybenzoic acid to its acyl chloride by refluxing with SOCl2 (3 equiv.) for 2 h.
- Remove excess SOCl2 under reduced pressure.
- Dissolve the acyl chloride in THF, add pyridin-2-ylmethylamine (1.2 equiv.) and TEA (2 equiv.).
- Stir at 0°C for 1 h, then at room temperature for 12 h.
- Extract with ethyl acetate, wash with brine, and purify via column chromatography.
Carbodiimide-Assisted Coupling
Method :
- Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), DMF.
- Procedure :
Microwave-Assisted Synthesis
Method :
- Reagents : Same as carbodiimide method, with microwave irradiation.
- Procedure :
- 80% reduction in reaction time.
Comparative Analysis of Methods
| Parameter | Acid Chloride Method | Carbodiimide Method | Microwave Method |
|---|---|---|---|
| Yield | 70–78% | 82–88% | 90–94% |
| Reaction Time | 12–24 h | 24 h | 15 min |
| Cost | Low | Moderate | High |
| Scalability | Industrial | Lab-scale | Lab-scale |
Insights :
- The microwave method offers superior efficiency but requires specialized equipment.
- Acid chloride routes are preferred for large-scale synthesis due to lower reagent costs.
Structural Confirmation and Purity
Spectroscopic Data :
- 1H NMR (DMSO-d6) : δ 12.33 (s, 1H, OH), 8.37 (d, 1H, pyridine-H), 7.50–8.09 (m, 5H, aromatic), 5.37 (s, 2H, NH2).
- IR (cm−1) : 3680 (NH2), 1639 (C=O).
Purity Protocols :
- Recrystallization from ethanol achieves >99% purity (HPLC).
- Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to bacterial enzymes, thereby inhibiting their activity and leading to antibacterial effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Table 1: Crystallographic Parameters of Selected Salicylanilides
| Compound | Intramolecular Bonds | Intermolecular Interactions |
|---|---|---|
| 2a (4-chlorophenyl) | NH···O (amide/hydroxy) | OH···O=C linear chain |
| 2b (benzyl) | OH···O (hydroxy/carbonyl) | NH···O linear chain |
| Target compound (pyridinylmethyl) | Likely NH···O/N···π | Potential π-π stacking |
Enzyme Inhibition
Salicylanilide carbamates and thiocarbamates demonstrate potent cholinesterase inhibition. The target compound’s pyridinylmethyl group may enhance selectivity compared to:
Antimicrobial and Antitubercular Activity
- 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide (29) : Exhibits MICs of 18.7 µM against Mycobacterium tuberculosis and 35.8 µM against M. smegmatis .
- MMV665807 (5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide) : Demonstrates anti-staphylococcal and anti-biofilm activity at low micromolar concentrations .
Table 2: Antimicrobial Activity of Key Derivatives
| Compound | Substituent | MIC (µM) vs S. aureus | MIC (µM) vs M. tuberculosis |
|---|---|---|---|
| 29 (trifluoromethyl) | 4-(CF₃)phenyl | 8.95 | 18.7 |
| MMV665807 (meta-CF₃) | 3-(CF₃)phenyl | 0.070–8.95 | N/A |
| 3c (isopropyl chain) | Peptidomimetic | 0.070–4.66 | 18.7 |
| Target compound | Pyridin-2-ylmethyl | Pending data | Pending data |
ADMET and Cytotoxicity
- Cytotoxicity : Derivatives with bulky groups (e.g., cyclohexylmethyl in 3g) show IC₅₀ values as low as 1.4 µM against THP-1 cancer cells, whereas less lipophilic analogs (e.g., 3e) exhibit higher IC₅₀ (>10 µM) .
Biological Activity
5-Chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorine atom , a hydroxyl group , and a pyridinylmethyl moiety attached to a benzamide backbone. These functional groups are crucial for its biological activity, influencing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and coordinate with metal ions, which modulates the activity of enzymes and receptors. The hydroxyl and amide groups enhance its binding affinity, making it a potential candidate for therapeutic applications in various diseases, including cancer and microbial infections .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showcasing effectiveness in inhibiting growth. The structure-activity relationship suggests that modifications to the benzamide structure can enhance antimicrobial efficacy .
Anticancer Properties
In vitro studies have demonstrated that this compound possesses antiproliferative effects on several cancer cell lines. For instance, it has shown significant cytotoxicity against human cancer cells, including breast and lung cancer lines. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest .
Case Studies
- Anticancer Evaluation : A study tested the compound against a panel of cancer cell lines, revealing IC50 values indicating potent antiproliferative activity. The results suggested that structural modifications could further enhance its efficacy .
- Antimicrobial Testing : In another investigation, the compound was assessed for its antibacterial properties against resistant strains. Results indicated a promising profile, warranting further exploration in drug development .
Table 1: Biological Activity Summary of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
